molecular formula C16H23ClN2O2S2 B2897335 1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309186-76-1

1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2897335
CAS No.: 2309186-76-1
M. Wt: 374.94
InChI Key: NLNHSZNZZZQZKU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the diazepane ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles.

    Introduction of the sulfonyl group: This step might involve the reaction of the diazepane intermediate with a sulfonyl chloride derivative.

    Attachment of the tetrahydrothiophenyl group: This could be done through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to modify the aromatic ring or the diazepane structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane derivatives: Compounds with similar diazepane structures but different substituents.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to various aromatic or aliphatic systems.

    Tetrahydrothiophenyl derivatives: Compounds featuring the tetrahydrothiophenyl moiety with different functional groups.

Uniqueness

1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the specific combination of its functional groups, which could confer distinct chemical and biological properties. This uniqueness might make it particularly valuable in certain research or industrial applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S2/c1-13-3-4-15(11-16(13)17)23(20,21)19-7-2-6-18(8-9-19)14-5-10-22-12-14/h3-4,11,14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNHSZNZZZQZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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